molecular formula C20H18Cl2N2O3S B2918737 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide CAS No. 1251691-48-1

1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide

Cat. No. B2918737
CAS RN: 1251691-48-1
M. Wt: 437.34
InChI Key: CVMXJNDBBKIYJH-UHFFFAOYSA-N
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Description

The compound “1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropylcarbonyl group, an amino group, a phenyl group, a furyl group, and a cyclobutanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropylcarbonyl and cyclobutanecarboxamide groups would likely add significant steric bulk, while the phenyl and furyl groups could potentially participate in pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

The compound 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide is structurally related to research in chemical synthesis, particularly in the domain of cyclopropyl and cyclobutane derivatives. Studies have demonstrated various methodologies for synthesizing cyclopropyl and cyclobutane derivatives, highlighting their potential in medicinal chemistry and organic synthesis. For instance, research on the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate has led to the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the potential of cyclopropyl and cyclobutane derivatives in constructing complex molecular frameworks (Burgaz et al., 2007).

Catalysis and Intramolecular Reactions

In catalysis, the role of platinum compounds in facilitating intramolecular reactions of alkynes with furans and electron-rich arenes has been explored, with cyclopropyl platinacarbene complexes identified as key intermediates. This research underlines the importance of cyclopropyl and cyclobutane derivatives in catalytic processes, potentially influencing the development of new catalytic methods in organic synthesis (Martín‐Matute et al., 2003).

Antidepressant Potential

The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have indicated their potential as antidepressants. This research exemplifies the therapeutic possibilities of cyclopropyl derivatives in the design and development of new pharmaceuticals (Bonnaud et al., 1987).

Anticonvulsant Properties

The structural analysis of anticonvulsant enaminones, including cyclohexene derivatives, has provided insights into the hydrogen bonding and molecular interactions critical for anticonvulsant activity. This research contributes to understanding the structural basis of biological activity in cyclopropyl and cyclobutane derivatives, potentially guiding the design of new anticonvulsant drugs (Kubicki et al., 2000).

Synthesis of Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives explores the utility of cyclobutane and cyclopropyl derivatives in generating new pharmacophores. This area of research is pivotal in expanding the chemical space of biologically active compounds, offering a foundation for the development of novel anticancer agents (Kumar et al., 2009).

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action if it’s a drug .

properties

IUPAC Name

[6-chloro-4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S/c1-13-4-6-15(11-16(13)22)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-5-14(21)10-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXJNDBBKIYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide

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